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Compound of Interest

Compound Name: 6-Fluoro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

CAS Number: 1226808-76-9

6-Fluoro-2-methoxyquinoline is a fluorinated derivative of the quinoline scaffold, a privileged
structure in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy
group onto the quinoline core significantly influences its physicochemical properties and
biological activity, making it a compound of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the available data on 6-Fluoro-2-
methoxyquinoline, including its properties, synthesis, and potential biological relevance.

Physicochemical Properties

Precise experimental data for the physical properties of 6-Fluoro-2-methoxyquinoline are not
extensively reported in publicly available literature. However, based on the analysis of
structurally similar compounds, the following properties can be inferred.

Table 1: Physicochemical Properties of 6-Fluoro-2-methoxyquinoline and Related
Compounds
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6-Fluoro-2- 6-Fluoro-2- 6-
Property . L L
methoxyquinoline methylquinoline Methoxyquinoline
CAS Number 1226808-76-9 1128-61-6 5263-87-6
Molecular Formula C10HsFNO C1oHsFN C10HsNO
Molecular Weight 177.18 g/mol 161.18 g/mol [1] 159.18 g/mol
o ) Colorless to light
Appearance Solid (inferred) Solid o
yellow liquid[2]
Melting Point Data not available 49-53 °C 18-20 °C
3 _ _ _ 140-146 °C at 15
Boiling Point Data not available Data not available
mmHg
N Likely soluble in polar ) Soluble in alcohol,
Solubility Data not available

organic solvents

insoluble in water[2]

Note: The properties for 6-Fluoro-2-methoxyquinoline are largely inferred due to a lack of

specific experimental data in the cited literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-Fluoro-2-

methoxyquinoline (CAS 1226808-76-9) is not readily available in the surveyed literature,

synthetic routes for structurally related compounds provide a strong basis for its preparation.

The synthesis would likely involve the construction of the quinoline core followed by or

incorporating the introduction of the fluoro and methoxy functionalities.

General Synthetic Strategies for Substituted Quinolines

Several established methods for quinoline synthesis could be adapted for 6-Fluoro-2-

methoxyquinoline. These include:

o Skraup Synthesis: This classic method involves the reaction of an aniline (in this case, p-

fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent. Subsequent methoxylation

at the 2-position would be required.
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o Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses a,3-unsaturated
aldehydes or ketones.

o Combes Quinoline Synthesis: This involves the reaction of an aniline with a [3-diketone.

o Friedlander Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a
compound containing a reactive a-methylene group.

A plausible synthetic approach could involve the cyclization of a suitably substituted aniline
derivative. For instance, a synthesis of 3-fluoro-6-methoxyquinoline has been described
involving the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus
oxychloride, followed by hydrogenolysis.[3] A similar strategy could potentially be adapted.

lllustrative Experimental Workflow for Synthesis of a
Related Compound

The following diagram illustrates a general workflow for the synthesis and purification of a
substituted quinoline, based on common laboratory practices.
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General workflow for quinoline synthesis and purification.
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Biological Activity and Potential Applications in
Drug Development

The biological activity of 6-Fluoro-2-methoxyquinoline has not been specifically detailed in
the available research. However, the quinoline scaffold is a cornerstone in medicinal chemistry,
with derivatives exhibiting a wide range of therapeutic properties. The introduction of fluorine
and methoxy groups can further modulate this activity.

Established Roles of the Quinoline Scaffold

Quinoline derivatives are known to possess a broad spectrum of biological activities, including:

e Anticancer: Many quinoline-based compounds have been investigated as anticancer agents.

[2]

» Antibacterial: The fluoroquinolone class of antibiotics, which features a fluorinated quinoline
core, is a testament to the antibacterial potential of these scaffolds. They often act by
inhibiting bacterial DNA gyrase and topoisomerase 1V.[2]

o Antimalarial: Quinine and its synthetic analogs like chloroquine are classic examples of
quinoline-based antimalarial drugs.

e Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory
properties.[2]

Influence of Fluorine and Methoxy Substituents

The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity,
and lipophilicity, which are all critical parameters in drug design. The methoxy group can also
influence the electronic properties and metabolic profile of the compound.

Hypothesized Biological Targets and Signaling
Pathways

Given the known activities of related compounds, 6-Fluoro-2-methoxyquinoline and its
derivatives could potentially interact with several key biological targets and signaling pathways.
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Bacterial Topoisomerases: As a fluoroquinolone analog, there is a high probability that this
compound or its derivatives could inhibit bacterial DNA gyrase and topoisomerase |V,

disrupting bacterial DNA replication.

e Inhibition > Bacterlal. DNA Gyrase & | Essential for »| DNA Replication Inhibition leads to Bacterial Cell Death
Topoisomerase IV

Click to download full resolution via product page

Hypothesized mechanism of antibacterial action.

Kinase Signaling Pathways: Many small molecule kinase inhibitors feature heterocyclic
scaffolds. It is plausible that derivatives of 6-Fluoro-2-methoxyquinoline could be
developed to target protein kinases involved in cancer cell proliferation and survival, such as

the PI3K/Akt/mTOR or MAPK/ERK pathways.
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Potential targeting of the PISK/Akt/mTOR pathway.

Future Research Directions

The lack of extensive data on 6-Fluoro-2-methoxyquinoline presents a clear opportunity for

further investigation. Future research should focus on:

» Definitive Synthesis and Characterization: Development and publication of a robust and
scalable synthetic route, along with complete characterization of its physicochemical

properties.
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 Biological Screening: A broad-based biological screening against various cancer cell lines,
bacterial strains, and other relevant targets to identify its primary biological activities.

e Mechanism of Action Studies: Once a significant biological activity is identified, detailed
mechanistic studies should be undertaken to elucidate the specific molecular targets and
signaling pathways involved.

» Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of
derivatives to understand the contribution of different functional groups to its biological
activity and to optimize its potency and selectivity.

In conclusion, 6-Fluoro-2-methoxyquinoline represents a promising, yet underexplored,
chemical entity. Its structural features suggest potential for development into novel therapeutic
agents, and this guide serves as a foundation for stimulating further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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